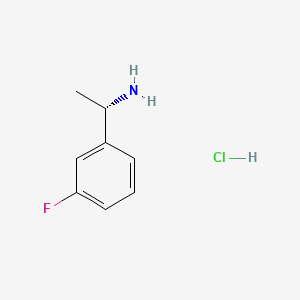

(S)-1-(3-Fluorophenyl)ethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKALWMOKWLLQMU-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660899 | |

| Record name | (1S)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321429-48-5 | |

| Record name | (1S)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical properties of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride. Understanding these characteristics is paramount for its effective application as a chiral building block in the synthesis of pharmacologically active molecules.

Chemical Identity and Structural Framework

This compound is the hydrochloride salt of the chiral amine (S)-1-(3-Fluorophenyl)ethylamine. The introduction of the hydrochloride salt form is a common strategy in pharmaceutical development to improve the handling, stability, and solubility of amine-containing compounds.[1] The salt formation converts the basic free amine into a more stable, crystalline solid.[1]

The structure consists of a benzene ring substituted with a fluorine atom at the meta-position and a chiral ethylamine group at the 1-position, with the stereochemistry fixed in the (S)-configuration.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of a substance are critical for its handling, formulation, and role in chemical synthesis. The hydrochloride salt form generally imparts a higher melting point, increased thermal stability, and enhanced aqueous solubility compared to the free base.

A summary of the key physical properties is presented below. It is important to note that while some data is available from commercial suppliers, other values may be predicted or inferred from structurally similar compounds. Experimental verification is always recommended for critical applications.

| Property | Value | Source/Notes |

| CAS Number | 321429-48-5 | [2][3] |

| Molecular Formula | C₈H₁₁ClFN | [] |

| Molecular Weight | 175.63 g/mol | [3][] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not explicitly reported; expected to be significantly higher than the free base (0 °C).[6] Salt formation increases melting points.[1] | Inferred |

| Solubility | Expected to be soluble in water, methanol, and ethanol. | Inferred from general properties of amine hydrochlorides. |

| Specific Optical Rotation | Levorotatory (-). The exact value requires experimental determination. | Inferred from (S)-configuration designation.[7] |

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is crucial. A multi-step analytical workflow is typically employed for quality control.

Caption: A typical analytical workflow for quality control.

Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[8][9] Pure substances exhibit a sharp and defined melting range, whereas impurities typically depress the melting point and broaden the range.[8][10]

Experimental Protocol: Capillary Method [8][11]

-

Sample Preparation: Finely powder a small amount of the dry this compound.

-

Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[11]

-

Heating: Place the capillary tube in a calibrated melting point apparatus. Heat at a controlled rate, typically reducing the ramp rate to 1-2 °C per minute near the expected melting point.[9][11]

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the material is completely liquid (clear point).[11] The recorded melting range provides an indication of purity.

Optical Rotation Measurement

Optical rotation is the property of a chiral substance to rotate the plane of polarized light.[7][12] The measurement is essential to confirm the stereochemical identity of the enantiomer. Substances that rotate the plane clockwise are dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-).[7] For this compound, a negative rotation is expected.

Experimental Protocol: Specific Rotation Determination [13][14]

-

Solution Preparation: Accurately weigh a specific amount of the sample and dissolve it in a known volume of a specified solvent (e.g., methanol or water) in a volumetric flask. Adjust the solution to a constant temperature, typically 25°C.[13]

-

Instrument Calibration: Determine the zero point of the polarimeter using a blank (the pure solvent).[14]

-

Measurement: Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present. Make several readings of the observed rotation.[13]

-

Calculation: The specific optical rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters, and c is the concentration of the solution in g/100 mL.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

While optical rotation confirms the bulk enantiomeric nature, chiral HPLC is the definitive method to determine enantiomeric purity or enantiomeric excess (e.e.). This technique separates the (S) and (R) enantiomers, allowing for their precise quantification.[15][16]

Experimental Protocol: Chiral HPLC Analysis [17][18]

-

Objective: To separate and quantify the (S) and (R) enantiomers of 1-(3-Fluorophenyl)ethylamine.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A column specifically designed for chiral separations, such as a polysaccharide-based (e.g., cellulose or amylose derivatives) or crown-ether based CSP, is required.[15][17]

-

Mobile Phase: A mixture of solvents, often a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol. The exact composition must be optimized for the specific column used.

-

Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-260 nm.[17]

-

Procedure:

-

Prepare a standard solution of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.

-

Prepare a solution of the this compound sample at a known concentration.

-

Inject the solutions onto the HPLC system.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

-

Handling and Storage

This compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. As with many amine hydrochlorides, it may be hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake and degradation.[5]

Conclusion

The physical properties of this compound—its solid nature, melting point characteristics, solubility, and optical activity—are defining features that dictate its utility in pharmaceutical research and development. The analytical protocols outlined in this guide provide a framework for ensuring the material's quality and integrity, which is a prerequisite for its successful application in the synthesis of novel therapeutic agents. Rigorous characterization is the foundation upon which reliable and reproducible scientific outcomes are built.

References

- Pharmaguideline. (2011).

- digicollections.net. 1.

- British Pharmacopoeia. Appendix V F.

- Japanese Pharmacopoeia.

- NANOLAB.

- Analytical Testing Labs.

- Babu, N. J., & Nangia, A. (2011).

- ResolveMass Laboratories Inc.

- PubChem. (1S)-1-(3-Fluorophenyl)ethylamine. [Link]

- Google Patents.

- Sousa, M. E., & Castanheira, E. M. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 25(22), 5327. [Link]

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

- CD Formul

- MDPI.

- ResearchGate.

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound - [sigmaaldrich.com]

- 5. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drugfuture.com [drugfuture.com]

- 8. nano-lab.com.tr [nano-lab.com.tr]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. thinksrs.com [thinksrs.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 14. digicollections.net [digicollections.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

Foreword: The Strategic Importance of Chiral Amines in Modern Drug Discovery

An In-depth Technical Guide to (S)-1-(3-Fluorophenyl)ethylamine hydrochloride

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of therapeutic efficacy and safety. Chiral amines, particularly enantiomerically pure phenylethylamines, represent a cornerstone class of building blocks for constructing complex, biologically active molecules. This compound, the subject of this guide, is a prime exemplar of such a critical intermediate. The introduction of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its analytical characterization and safe handling, designed for the practicing researcher and drug development professional.

Core Identity and Physicochemical Properties

This compound is a chiral amine salt valued as a key starting material and intermediate.[] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 321429-48-5 .[2][3] The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for storage and use in various synthetic protocols.

A summary of its core physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 321429-48-5 | [][2][3] |

| Molecular Formula | C₈H₁₀FN·HCl | [] |

| Molecular Weight | 175.63 g/mol | [][3] |

| IUPAC Name | (1S)-1-(3-fluorophenyl)ethanamine;hydrochloride | [][2] |

| Synonyms | Benzenemethanamine, 3-fluoro-α-methyl-, hydrochloride, (αS) | [] |

| InChI Key | RKALWMOKWLLQMU-RGMNGODLSA-N | [][2] |

| Canonical SMILES | CC(C1=CC(=CC=C1)F)N.Cl | [] |

| Purity (Typical) | ≥95% | [] |

Stereoselective Synthesis: Strategies and Protocols

The utility of this compound is entirely dependent on its enantiomeric purity. Therefore, its synthesis is a critical exercise in stereocontrol. Two primary strategies are employed in industrial and laboratory settings: direct asymmetric synthesis or the resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis via Transfer Hydrogenation

Direct asymmetric synthesis is often the more elegant and efficient route, as it avoids the loss of 50% of the material inherent in classical resolution. Asymmetric transfer hydrogenation of a prochiral imine is a robust and widely adopted method for producing chiral amines.

Causality of Experimental Choice: This method is favored for its operational simplicity, use of readily available catalysts and hydrogen donors, and typically high enantioselectivities. The catalyst, often a Ruthenium or Rhodium complex with a chiral ligand, creates a chiral environment that directs the addition of hydrogen to one face of the imine double bond, preferentially forming one enantiomer.

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Imine Formation: In a round-bottom flask, dissolve 3-fluoroacetophenone (1.0 eq) in methanol. Add ammonium formate (1.5 eq) and stir at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC or GC-MS.

-

Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere (N₂ or Ar), prepare the chiral catalyst solution by dissolving the chosen catalyst (e.g., (S,S)-Ts-DENEB™) in formic acid.

-

Asymmetric Reduction: Add the catalyst solution (0.1-1 mol%) to the imine solution. Heat the reaction mixture to 40-50°C and stir for 12-24 hours. The progress of the reduction should be monitored by HPLC or GC.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Salt Formation: Concentrate the organic phase under reduced pressure. Dissolve the resulting free amine oil in a suitable solvent like diethyl ether or isopropanol. Slowly add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield pure this compound.[4]

Strategy 2: Chiral Resolution of Racemic Amine

Chiral resolution is a classical and highly reliable technique that separates enantiomers from a racemic mixture by converting them into diastereomeric salts.[5] These diastereomers have different physical properties, most importantly solubility, allowing for their separation by crystallization.[6]

Causality of Experimental Choice: This method is chosen when a direct asymmetric route is not available or cost-effective. The key to success is selecting a chiral resolving agent that forms a crystalline salt with one enantiomer while the salt of the other remains in solution. Tartaric acid derivatives are common choices for resolving amines.[7]

Experimental Protocol: Diastereomeric Salt Resolution

-

Racemate Preparation: First, synthesize the racemic 1-(3-fluorophenyl)ethylamine using a standard method like reductive amination of 3-fluoroacetophenone.

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve a chiral resolving agent, for example, L-(+)-Tartaric acid (0.5 eq), in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5°C, to induce crystallization of the less soluble diastereomeric salt. The process can take several hours to days.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Enantiomeric Purity Check: Analyze a small sample of the crystalline salt to determine its diastereomeric purity, which corresponds to the enantiomeric purity of the amine. This is typically done by chiral HPLC after liberating the free amine.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is strongly alkaline (>11) to deprotonate the amine.

-

Final Extraction and Salt Formation: Extract the free (S)-amine with an organic solvent (e.g., dichloromethane). Dry the combined organic layers, filter, and concentrate. Form the hydrochloride salt as described in step 6 of the asymmetric synthesis protocol.

Analytical Characterization for Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final product.

Caption: Standard Analytical Workflow for QC.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure. Expected chemical shifts (in CDCl₃ or D₂O) would include: a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton, and a complex multiplet pattern in the aromatic region for the fluorophenyl group.[8][9]

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the number and type of carbon atoms. Key signals include those for the methyl and methine carbons, and multiple aromatic carbons, with their shifts influenced by the fluorine substituent.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would be observed for N-H stretching of the ammonium salt, C-H aromatic and aliphatic stretching, C=C aromatic ring stretching, and a strong C-F stretching band.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. The mass spectrum would show the molecular ion for the free amine (C₈H₁₀FN) at m/z 139.17.

Chiral Purity Analysis

The determination of enantiomeric excess (e.e.) is the most critical quality control parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[11]

Self-Validating Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

-

System Validation: Before analyzing the sample, validate the HPLC system by injecting a sample of the racemic amine. This ensures the chiral column is capable of separating the two enantiomers and establishes their respective retention times.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions (Example):

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., 90:10:0.1 Hexane:IPA:DEA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample onto the column. The two enantiomers will elute at different times.

-

Calculation: Integrate the peak areas for the (S)-enantiomer (Aₛ) and the (R)-enantiomer (Aᵣ). Calculate the enantiomeric excess using the formula:

-

e.e. (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100

-

-

Acceptance Criteria: For use in pharmaceutical development, the enantiomeric excess must typically be ≥99%.

Applications in Medicinal Chemistry and Drug Development

This compound is not intended for direct therapeutic use but serves as an invaluable chiral building block.[4] Its stereospecific structure is transferred to the final active pharmaceutical ingredient (API), dictating its interaction with biological targets like enzymes or receptors.

Its primary application lies in the synthesis of neurologically active agents.[12] For instance, the enantiomer, (R)-1-(3-Fluorophenyl)ethylamine, has been utilized in the synthesis of compounds with anticonvulsant activity.[4][13] This highlights the critical role of stereochemistry; the (S)-enantiomer could be a key component for synthesizing agents with distinct pharmacological profiles, potentially targeting CNS disorders like depression or anxiety.[12]

Caption: Role as a synthon in API synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14][15][16] |

Recommended Handling and Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[14][15]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[17]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] The compound is hygroscopic (absorbs moisture from the air), so protection from moisture is critical to maintain its integrity.[14]

Conclusion

This compound (CAS: 321429-48-5) is more than just a chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its defined stereochemistry and fluorinated phenyl ring provide a powerful combination for designing next-generation therapeutics, particularly in the challenging area of central nervous system disorders. A thorough understanding of its synthesis, analytical validation, and safe handling, as detailed in this guide, is paramount for any research or development professional aiming to leverage its full potential in the pursuit of novel medicines.

References

- J&K Scientific. (n.d.). This compound | 321429-48-5.

- Chemsigma. (n.d.). 1-(3'-Fluorophenyl)ethylamine hydrochloride [276875-50-4].

- MySkinRecipes. (n.d.). This compound.

- Busch, K. W., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(5), 243-53.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Wikipedia. (n.d.). Chiral resolution.

- Onyx Scientific. (n.d.). Chiral Resolution Screening.

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- Google Patents. (n.d.). CN113603640A - A kind of synthetic method of oxypyrone ethylamine salt.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- The Royal Society of Chemistry. (2014). Supplementary Information.

- UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.

- Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.

Sources

- 2. jk-sci.com [jk-sci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. onyxipca.com [onyxipca.com]

- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. rsc.org [rsc.org]

- 11. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound [myskinrecipes.com]

- 13. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fluorochem.co.uk [fluorochem.co.uk]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Introduction: The Significance of (S)-1-(3-Fluorophenyl)ethylamine in Modern Drug Discovery

(S)-1-(3-Fluorophenyl)ethylamine is a chiral primary amine of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereogenic center and a fluorine-substituted phenyl ring, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the specific (S)-enantiomer is often crucial for achieving the desired pharmacological activity and reducing off-target effects. This guide provides a comprehensive overview of the principal synthetic routes to obtain high-purity (S)-1-(3-Fluorophenyl)ethylamine hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations of asymmetric synthesis, classical and enzymatic resolution, and the final salt formation, offering a blend of theoretical insights and actionable protocols.

Strategic Approaches to the Enantioselective Synthesis of (S)-1-(3-Fluorophenyl)ethylamine

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical manufacturing. For (S)-1-(3-Fluorophenyl)ethylamine, several robust strategies can be employed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as scale, cost, available equipment, and desired enantiomeric purity.

Route 1: Asymmetric Reductive Amination

Direct asymmetric synthesis from a prochiral starting material is often the most elegant and efficient approach, as it avoids the loss of 50% of the material inherent in classical resolution methods. Asymmetric reductive amination of 3-fluoroacetophenone is a highly effective strategy. This can be achieved through transfer hydrogenation of a transiently formed imine using a chiral catalyst.

Causality Behind Experimental Choices:

-

Starting Material: 3-Fluoroacetophenone is a readily available and cost-effective prochiral ketone.

-

Imine Formation: The in-situ formation of an imine with an ammonia source is the first step.

-

Chiral Catalyst: The crux of this method lies in the use of a chiral transition metal catalyst, typically based on Ruthenium or Rhodium, with a chiral ligand. These catalysts create a chiral environment that directs the hydride transfer to one face of the imine, leading to the preferential formation of the (S)-enantiomer.

-

Hydrogen Source: A formic acid/triethylamine mixture is a common and convenient source of hydrogen for transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Objective: To synthesize (S)-1-(3-Fluorophenyl)ethylamine via asymmetric transfer hydrogenation of 3-fluoroacetophenone.

Materials:

-

3-Fluoroacetophenone

-

Ammonium formate

-

[RuCl(p-cymene){(S,S)-Ts-DPEN}] (or a similar chiral Ru or Rh catalyst)

-

Formic acid

-

Triethylamine

-

Anhydrous isopropanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoroacetophenone (1 equivalent) and ammonium formate (1.5 equivalents) in anhydrous isopropanol.

-

Catalyst Addition: Add the chiral Ruthenium catalyst (e.g., [RuCl(p-cymene){(S,S)-Ts-DPEN}]) in a catalytic amount (typically 0.1-1 mol%).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir for several hours (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the isopropanol.

-

To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any remaining acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(3-Fluorophenyl)ethylamine.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amine.[1]

-

-

Chiral Purity Analysis: Determine the enantiomeric excess (e.e.) of the purified amine using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Route 2: Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethylamine

Chiral resolution is a classical and widely used method for separating enantiomers. This approach involves the synthesis of the racemic amine, followed by its reaction with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated based on their different physical properties, typically solubility.

Sub-Route 2a: Classical Resolution with a Chiral Acid

Causality Behind Experimental Choices:

-

Racemic Amine Synthesis: The racemic amine can be prepared by various methods, most commonly through reductive amination of 3-fluoroacetophenone using a non-chiral reducing agent like sodium borohydride in the presence of an ammonia source (Leuckart reaction).[2]

-

Chiral Resolving Agent: A chiral acid, such as L-(+)-tartaric acid, is used to form diastereomeric salts with the racemic amine.[3][4] The choice of the resolving agent is critical and often requires empirical screening to find one that provides salts with significantly different solubilities.[5]

-

Solvent System: The solvent for crystallization is chosen to maximize the solubility difference between the two diastereomeric salts. This often requires experimentation with different solvents and solvent mixtures.

-

Liberation of the Free Amine: After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

Objective: To resolve racemic 1-(3-Fluorophenyl)ethylamine using L-(+)-tartaric acid.

Materials:

-

Racemic 1-(3-Fluorophenyl)ethylamine

-

L-(+)-Tartaric acid

-

Methanol (or another suitable solvent for crystallization)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Salt Formation: Dissolve racemic 1-(3-Fluorophenyl)ethylamine (1 equivalent) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a diacid) in methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to stand at room temperature or cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold methanol. The collected salt is the (S)-amine-(L)-tartrate or the (R)-amine-(L)-tartrate, depending on which is less soluble in the chosen solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the (S)-Amine: Suspend the purified diastereomeric salt in water and add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 9).

-

Extraction and Purification: Extract the liberated free amine with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Solvent Removal: Remove the diethyl ether under reduced pressure to obtain the enantiomerically enriched (S)-1-(3-Fluorophenyl)ethylamine.

-

Chiral Purity Analysis: Determine the enantiomeric excess of the amine by chiral HPLC or GC.

Sub-Route 2b: Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative to classical resolution. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the acylated product.

Causality Behind Experimental Choices:

-

Enzyme Selection: Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a robust and highly enantioselective enzyme for the kinetic resolution of primary amines.[6]

-

Acyl Donor: An acyl donor, such as ethyl acetate, serves as both the solvent and the acylating agent. The choice of the acyl donor can influence the reaction rate and enantioselectivity.

-

Reaction Conditions: The reaction is typically run at a slightly elevated temperature to increase the reaction rate. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining amine and the acylated product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To obtain (S)-1-(3-Fluorophenyl)ethylamine via lipase-catalyzed kinetic resolution of the racemate.

Materials:

-

Racemic 1-(3-Fluorophenyl)ethylamine

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Ethyl acetate (or another suitable acyl donor)

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a flask, dissolve racemic 1-(3-Fluorophenyl)ethylamine (1 equivalent) in ethyl acetate.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the solution.

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the conversion by GC or HPLC.

-

Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can often be washed and reused.

-

Separation: The resulting mixture contains the unreacted (S)-amine and the N-acetylated (R)-amine. Separate these two compounds by column chromatography or by an acid-base extraction.

-

Acid-Base Extraction: Dissolve the mixture in diethyl ether and extract with dilute aqueous HCl. The (S)-amine will move to the aqueous layer as the hydrochloride salt, while the neutral (R)-amide will remain in the organic layer. Basify the aqueous layer and extract the (S)-amine with diethyl ether.

-

-

Purification and Analysis: Dry the organic layer containing the (S)-amine over anhydrous magnesium sulfate, filter, and remove the solvent. Determine the enantiomeric excess by chiral HPLC or GC.

Route 3: Biocatalytic Asymmetric Synthesis using Transaminases

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The use of enantioselective transaminases allows for the direct synthesis of chiral amines from prochiral ketones with high enantiopurity.[7][8]

Causality Behind Experimental Choices:

-

Enzyme Selection: A highly (S)-selective ω-transaminase is required. Enzyme screening is often necessary to identify a suitable biocatalyst for the specific substrate, 3-fluoroacetophenone.

-

Amine Donor: A cheap and readily available amine, such as isopropylamine, is typically used in large excess to drive the reaction equilibrium towards the product. The co-product is acetone, which is volatile and can be removed to further shift the equilibrium.

-

Cofactor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor.

-

Reaction Conditions: The reaction is performed in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability.

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

Objective: To synthesize (S)-1-(3-Fluorophenyl)ethylamine from 3-fluoroacetophenone using a transaminase.

Materials:

-

3-Fluoroacetophenone

-

(S)-selective ω-transaminase

-

Isopropylamine (or another suitable amine donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Phosphate buffer (e.g., pH 7.5)

-

DMSO (as a co-solvent if needed for substrate solubility)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer containing PLP, the (S)-selective ω-transaminase, and the amine donor (e.g., isopropylamine).

-

Substrate Addition: Add a solution of 3-fluoroacetophenone in a minimal amount of a co-solvent like DMSO to the reaction mixture.

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.

-

Work-up:

-

Once the reaction has reached completion, saturate the aqueous mixture with sodium chloride and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification and Analysis:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

-

Determine the enantiomeric excess by chiral HPLC or GC.

-

Final Step: Formation of the Hydrochloride Salt

For ease of handling, improved stability, and better crystallinity, the final free amine is typically converted to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

Objective: To convert (S)-1-(3-Fluorophenyl)ethylamine to its hydrochloride salt.

Materials:

-

(S)-1-(3-Fluorophenyl)ethylamine

-

Anhydrous diethyl ether (or another suitable non-protic solvent)

-

HCl solution in anhydrous diethyl ether (or anhydrous HCl gas)

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified (S)-1-(3-Fluorophenyl)ethylamine in anhydrous diethyl ether.

-

Acidification: While stirring, slowly add a solution of HCl in anhydrous diethyl ether dropwise. Alternatively, bubble anhydrous HCl gas through the solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

| Synthesis Route | Starting Material | Key Reagent/Catalyst | Typical Yield | Typical e.e. |

| Asymmetric Transfer Hydrogenation | 3-Fluoroacetophenone | Chiral Ru/Rh Catalyst | Good to Excellent | >95% |

| Classical Chiral Resolution | Racemic Amine | L-(+)-Tartaric Acid | <50% (per enantiomer) | >99% (after recrystallization) |

| Enzymatic Kinetic Resolution | Racemic Amine | Candida antarctica Lipase B | ~45% (for the amine) | >99% |

| Biocatalytic (Transaminase) | 3-Fluoroacetophenone | (S)-selective ω-Transaminase | Good to Excellent | >99% |

Visualizations

Overall Synthetic Strategies

Caption: Overview of synthetic routes to (S)-1-(3-Fluorophenyl)ethylamine HCl.

Workflow for Classical Chiral Resolution

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 3. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. onyxipca.com [onyxipca.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

(S)-1-(3-Fluorophenyl)ethylamine hydrochloride mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a chiral amine whose direct pharmacological profile is not extensively documented in publicly available literature.[1] However, its structural architecture, featuring a phenethylamine backbone with a fluorine substitution, strongly suggests a potential interaction with the Trace Amine-Associated Receptor 1 (TAAR1). This guide synthesizes the known pharmacology of TAAR1 with the chemical properties of this compound to propose a putative mechanism of action. We will explore the molecular pharmacology of TAAR1, its role as a key modulator of monoaminergic and glutamatergic systems, and how the subject compound may function as an agonist at this receptor. Furthermore, this document provides detailed experimental protocols to validate this hypothesis, offering a roadmap for researchers in neuroscience and drug development.

Introduction to this compound

This compound is a synthetic, chiral small molecule.[1][] It is the hydrochloride salt of (S)-1-(3-Fluorophenyl)ethylamine, which consists of a phenethylamine core structure with a fluorine atom at the meta-position of the phenyl ring.[1] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4][5] While primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, its structural similarity to endogenous trace amines warrants an investigation into its own potential biological activity.[1][6]

Chemical Properties and Structural Analogy

The core of (S)-1-(3-Fluorophenyl)ethylamine is the phenethylamine skeleton, which is also the backbone for many endogenous neurotransmitters and psychoactive compounds.[3] The key structural features are:

-

Phenethylamine Core: This is the same core structure as β-phenethylamine (PEA), a well-established endogenous agonist of TAAR1.[7][8]

-

(S)-Enantiomer: The stereochemistry at the alpha-carbon can be crucial for receptor affinity and efficacy.

-

3-Fluoro Substitution: The fluorine atom at the meta-position can alter the electronic properties of the aromatic ring and its interaction with biological targets.[3]

This structural similarity to PEA and other amphetamine-like TAAR1 agonists forms the basis of the hypothesis that this compound acts as a TAAR1 agonist.[8][9]

The Putative Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that has emerged as a significant target for neuropsychiatric disorders.[10] Unlike classical monoamine receptors, TAAR1 is activated by a class of endogenous compounds known as trace amines, which are present in the brain at much lower concentrations than dopamine, serotonin, or norepinephrine.[7][11]

Expression and Function of TAAR1

TAAR1 is expressed in key regions of the central nervous system, particularly in monoaminergic neurons of the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), as well as in cortical and limbic structures.[10][12] Its primary role is to modulate the activity of dopamine, serotonin, and glutamate systems.[10][13]

-

Dopaminergic Modulation: TAAR1 activation has been shown to inhibit the firing of dopamine neurons in the VTA and modulate dopamine transporter (DAT) function.[8][13] This results in a "braking" effect on dopaminergic neurotransmission.[14]

-

Serotonergic and Glutamatergic Regulation: TAAR1 also influences serotonergic and glutamatergic pathways, suggesting its potential to treat a broader range of symptoms in psychiatric disorders beyond psychosis.[9][12]

TAAR1 Signaling Pathways

TAAR1 is known to couple to multiple G protein signaling pathways, primarily Gs and Gq.[7]

-

Gs Pathway: Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This is a common method for assessing TAAR1 agonism in vitro.[7]

-

Gq Pathway: Coupling to Gq proteins activates phospholipase C, leading to the production of inositol phosphates and diacylglycerol, which in turn mobilize intracellular calcium.

The specific signaling cascade activated can depend on the agonist bound to the receptor.

Caption: Proposed TAAR1 signaling cascade upon agonist binding.

Proposed Mechanism of Action of this compound

We hypothesize that this compound acts as a Trace Amine-Associated Receptor 1 (TAAR1) agonist .

Upon binding to TAAR1, the compound is expected to induce a conformational change in the receptor, leading to the activation of intracellular Gs and/or Gq signaling pathways. This would result in increased production of second messengers like cAMP and the subsequent modulation of downstream signaling cascades.

The ultimate physiological consequence of this proposed mechanism would be a modulation of monoaminergic and glutamatergic neurotransmission, similar to that observed with other TAAR1 agonists.[12][13] This could manifest as a reduction in the firing rate of dopamine neurons and an alteration of dopamine reuptake dynamics.[8]

Experimental Validation of the Proposed Mechanism

To validate the hypothesis that this compound is a TAAR1 agonist, a series of in vitro and cellular assays are required.

Quantitative Data Summary (Hypothetical)

The following table outlines the expected data from the proposed experiments, which would be necessary to characterize the compound's activity at TAAR1.

| Assay Type | Parameter | Expected Value Range | Purpose |

| Radioligand Binding Assay | Ki | 1 nM - 1 µM | To determine the binding affinity of the compound for TAAR1. |

| cAMP Accumulation Assay | EC50 | 10 nM - 5 µM | To measure the functional potency of the compound as a TAAR1 agonist. |

| β-Arrestin Recruitment Assay | EC50 | 10 nM - 5 µM | To assess potential biased agonism. |

| Receptor Selectivity Panel | Ki / IC50 | > 10 µM | To ensure the compound is selective for TAAR1 over other GPCRs. |

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for human TAAR1.

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell membrane preparation from the above cells.

-

Radioligand: [3H]-EPPTB (a known TAAR1 antagonist).

-

This compound (test compound).

-

Non-specific binding control: A high concentration of a known TAAR1 agonist (e.g., β-phenethylamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation counter and vials.

Procedure:

-

Prepare cell membranes from HEK293-hTAAR1 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-EPPTB (e.g., at its Kd), and serial dilutions of this compound.

-

For non-specific binding, add a high concentration of β-phenethylamine instead of the test compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To measure the functional potency (EC50) of this compound as a TAAR1 agonist.

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound (test compound).

-

Positive control: A known TAAR1 agonist (e.g., RO5256390).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

-

Plate the HEK293-hTAAR1 cells in a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor.

-

Add serial dilutions of this compound or the positive control to the wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Caption: Workflow for experimental validation of TAAR1 agonism.

Conclusion

While direct evidence is currently lacking, the structural characteristics of this compound provide a strong rationale for proposing its mechanism of action as a TAAR1 agonist. This hypothesis is grounded in the well-established pharmacology of the phenethylamine scaffold and the known function of TAAR1 as a modulator of key neurotransmitter systems. The experimental protocols detailed in this guide offer a clear path for validating this proposed mechanism. Confirmation of TAAR1 agonism would position this compound and its derivatives as valuable tools for research into neuropsychiatric disorders and as potential starting points for novel therapeutic development.

References

- Wikipedia. TAAR1. [Link]

- CADTH. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. NCBI Bookshelf. [Link]

- Frontiers.

- MDPI. Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. [Link]

- ACS Publications. Trace Amine-Associated Receptor 1 (TAAR1)

- PubMed. Fluorine in psychedelic phenethylamines. [Link]

- PubChem. (1S)-1-(3-Fluorophenyl)ethylamine. [Link]

- (Rs)-1-(3-Fluorophenyl)Ethylamine. [Link]

- PubMed.

- PubMed Central.

- MySkinRecipes. This compound. [Link]

- PubMed Central. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. [Link]

- PubMed Central. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. [Link]

- PubMed.

- Patsnap Synapse.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Pharmaffiliates. Chemical Name : (R)-1-(3-Fluorophenyl)ethylamine-d3 Hydrochloride. [Link]

- Frontiers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [myskinrecipes.com]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. TAAR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

(S)-1-(3-Fluorophenyl)ethylamine hydrochloride role in asymmetric catalysis

An In-depth Technical Guide to the Role of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride in Asymmetric Catalysis

Foreword for the Advanced Practitioner

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a driving force behind innovation, particularly within pharmaceutical and agrochemical development. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other inert or, in some cases, deleterious. Consequently, the field of asymmetric catalysis has become a cornerstone of efficient and precise chemical synthesis.

This guide focuses on This compound , a chiral amine that has emerged as a pivotal building block and stereochemical controller in asymmetric synthesis. The strategic placement of a fluorine atom on the phenyl ring can enhance metabolic stability and modify electronic properties, making its derivatives highly valuable in drug design.[1] This document moves beyond a simple recitation of facts to provide a Senior Application Scientist’s perspective on the why and how—elucidating the mechanistic underpinnings and practical execution of methodologies where this chiral amine is central. We will explore its application as a chiral auxiliary, a precursor to high-performance ligands for asymmetric hydrogenation, and a classical resolving agent, providing validated protocols and field-proven insights for the discerning researcher.

Foundational Principles: The Versatility of a Chiral Amine

Asymmetric catalysis aims to create a chiral product from an achiral or racemic precursor, guided by a chiral influence. (S)-1-(3-Fluorophenyl)ethylamine serves as this influence in several distinct, powerful ways:

-

As a Chiral Auxiliary: The amine is temporarily incorporated into a prochiral substrate. Its defined stereochemistry sterically and electronically directs the subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[2] This method is valued for its reliability and high diastereoselectivity.

-

As a Precursor to Chiral Ligands: The amine is the foundational building block for more complex chiral ligands. These ligands, when coordinated to a transition metal (commonly Ruthenium, Rhodium, or Iridium), form highly efficient catalysts for reactions like asymmetric hydrogenation, turning prochiral ketones and imines into valuable chiral alcohols and amines.[3]

-

As a Chiral Resolving Agent: In classical resolution, the amine is used to separate a racemic mixture of acidic compounds. It reacts with the racemate to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5]

The choice of application depends on the specific synthetic challenge, including substrate scope, desired scale, and economic feasibility.

Application I: The Chiral Auxiliary Approach for Stereoselective Alkylation

The use of phenylethylamine derivatives as chiral auxiliaries is a well-established strategy for the asymmetric synthesis of α-substituted carboxylic acids.[6][7] The (S)-1-(3-fluorophenyl)ethylamine moiety provides a rigid conformational scaffold that effectively shields one face of a derived enolate, directing electrophilic attack to the opposite face.

Mechanism of Action:

-

Amide Formation: The chiral amine is coupled with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a stable amide.

-

Enolate Generation: A strong, non-nucleophilic base (like Lithium Diisopropylamide, LDA) deprotonates the α-carbon, forming a conformationally locked lithium enolate. The stereocenter of the auxiliary, in conjunction with chelation to the lithium ion, dictates the enolate's geometry.

-

Diastereoselective Alkylation: The enolate reacts with an electrophile (e.g., an alkyl halide). The bulky fluorophenyl group on the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus creating a new stereocenter with high diastereoselectivity.

-

Auxiliary Cleavage: The newly functionalized amide is hydrolyzed (typically under acidic or basic conditions) to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Workflow: Asymmetric Alkylation Using a Chiral Auxiliary

Caption: Workflow for asymmetric α-alkylation.

Application II: Ligand Synthesis for Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the reduction of prochiral ketones and imines.[3] The catalysts are typically in-situ generated complexes of Ruthenium(II), Rhodium(III), or Iridium(III) with a chiral ligand. (S)-1-(3-Fluorophenyl)ethylamine is an excellent starting material for synthesizing N-tosylated diamine ligands, which are highly effective in Ru(II)-catalyzed ATH.

The Noyori-Type Catalytic Cycle: The widely accepted mechanism involves a metal-hydride species generated from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture.

-

Catalyst Precursor Activation: A Ru(II) precursor, such as [RuCl₂(p-cymene)]₂, reacts with the chiral ligand (e.g., (S,S)-TsDPEN, a ligand class accessible from phenylethylamine derivatives) and a base (e.g., KOH or Et₃N) to form the active 16-electron Ru-amido complex.

-

Hydride Formation: The hydrogen donor (isopropanol) coordinates to the metal center and, via β-hydride elimination, generates an 18-electron Ru-hydride species, releasing acetone.

-

Hydrogen Transfer: The prochiral substrate (ketone or imine) coordinates to the Ru-hydride. The hydride and a proton from the amine ligand are transferred to the substrate in a concerted, six-membered ring transition state (the "metal-ligand bifunctional" mechanism). This step is highly stereoselective, dictated by the chiral environment of the ligand.

-

Product Release & Catalyst Regeneration: The chiral product (alcohol or amine) is released, regenerating the 16-electron Ru-amido complex to re-enter the catalytic cycle.

Diagram: Catalytic Cycle of Asymmetric Transfer Hydrogenation

Caption: Mechanism of Ru-catalyzed ATH.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on the specific substrate and laboratory conditions. All procedures should be performed by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis of a Chiral Amine via ATH of an Imine

Objective: To synthesize (S)-1-phenylethylamine from N-(1-phenylethylidene)aniline using a catalyst derived from a ligand analogous to those made from (S)-1-(3-Fluorophenyl)ethylamine.

Materials & Reagents:

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

N-(1-phenylethylidene)aniline (imine substrate)

-

Acetonitrile (anhydrous)

-

Standard inert atmosphere glassware (Schlenk line)

-

Magnetic stirrer, heating mantle

Procedure:

-

Catalyst Activation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%).

-

Add anhydrous acetonitrile (2 mL).

-

Stir the resulting orange solution at room temperature for 20 minutes.

-

Reaction Setup: In a separate flask, dissolve the imine substrate (0.5 mmol, 100 mol%) in a 5:2 mixture of formic acid/triethylamine (1 mL).

-

Hydrogenation: Add the imine/formic acid/triethylamine solution to the activated catalyst solution.

-

Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Work-up and Purification:

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude amine product by silica gel column chromatography.

-

-

Analysis: Determine the enantiomeric excess (e.e.) of the purified amine by chiral HPLC analysis.

| Parameter | Typical Value |

| Substrate/Catalyst Ratio | 100:1 |

| Temperature | 40 °C |

| Time | 18 h |

| Yield | >95% |

| Enantiomeric Excess (e.e.) | >98% |

| Table 1: Representative results for ATH of an imine. |

Protocol 2: Chiral Resolution of Racemic Ibuprofen

Objective: To separate racemic ibuprofen into its enantiomers using (S)-1-(3-Fluorophenyl)ethylamine as the resolving agent.

Materials & Reagents:

-

Racemic (RS)-Ibuprofen

-

(S)-1-(3-Fluorophenyl)ethylamine

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (2 M)

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Salt Formation: Dissolve racemic ibuprofen (10 mmol) in methanol (20 mL) in an Erlenmeyer flask.

-

In a separate beaker, dissolve (S)-1-(3-Fluorophenyl)ethylamine (5 mmol, 0.5 eq) in methanol (10 mL).

-

Slowly add the amine solution to the ibuprofen solution with stirring. A precipitate should begin to form.

-

Gently heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature, and finally place it in an ice bath for 1-2 hours to maximize crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold diethyl ether. The solid is the less soluble diastereomeric salt, enriched in (S)-Ibuprofen-(S)-amine.

-

Liberation of the Enantiomer:

-

Suspend the collected crystals in water (20 mL).

-

Acidify the suspension with 2 M HCl until the pH is ~1-2. This protonates the ibuprofen carboxylate and the amine.

-

Extract the enantiomerically enriched (S)-Ibuprofen with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield (S)-Ibuprofen.

-

-

Recovery of Resolving Agent:

-

Take the acidic aqueous layer from the previous step.

-

Make the solution basic by adding 2 M NaOH until the pH is ~11-12.

-

Extract the liberated (S)-1-(3-Fluorophenyl)ethylamine with diethyl ether (3 x 20 mL).

-

Dry the organic layer over anhydrous K₂CO₃, filter, and evaporate the solvent to recover the resolving agent.

-

-

Analysis: Determine the optical purity of the recovered (S)-Ibuprofen using a polarimeter or by chiral HPLC.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 321429-48-5 | [][9] |

| Molecular Formula | C₈H₁₁ClFN | [10] |

| Molecular Weight | 175.63 g/mol | [][10] |

| Appearance | Solid | [11] |

| Purity | ≥95% (typical) | [] |

| IUPAC Name | (1S)-1-(3-fluorophenyl)ethanamine;hydrochloride | [][9] |

| Table 2: Properties of this compound. |

Concluding Remarks

This compound is more than a mere chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its utility as a chiral auxiliary provides a reliable pathway for creating stereocenters with high diastereoselectivity.[2][6] As a precursor, it enables the synthesis of sophisticated ligands that drive highly efficient and enantioselective catalytic processes like asymmetric transfer hydrogenation.[3] Furthermore, its role as a classical resolving agent remains a practical and scalable method for obtaining enantiopure materials.[5] The presence of the fluorine atom imparts unique properties that are increasingly sought after in the design of novel therapeutic agents.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols detailed in this guide is essential for leveraging the full potential of this key chiral building block in the pursuit of stereochemically precise and innovative molecular design.

References

- Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts.

- MySkinRecipes. This compound.

- Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC, NIH.

- Wikipedia. Chiral auxiliary.

- Mas-Roselló, J., et al. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ETH Zurich Research Collection.

- Rodrigues, C. J. C., & Ferrer, M. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar.

- Szymański, W., et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.

- Nájera, C., & Yus, M. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.

- Concellón, J. M., et al. 1-(2,4,6-triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of Gamma-Amino Acid Derivatives. PubMed.

- Wills, M., et al. Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI.

- Nájera, C., & Yus, M. Catalytic asymmetric transfer hydrogenation of ketones: recent advances. SciSpace.

- J&K Scientific. This compound (CAS 321429-48-5).

- Fariña, F., et al. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC, NIH.

- Pharmaffiliates. (R)-1-(3-Fluorophenyl)ethylamine-d3 Hydrochloride.

- List, B., et al. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed.

- Hong, J., et al. Asymmetric synthesis of cyclic indole aminals via 1,3-stereoinduction. PubMed.

- Onyx Scientific. Chiral Resolution Screening.

- Török, B., et al. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing.

- Szymański, W., et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.

- Kim, D. H., et al. Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. ResearchGate.

- Alvim, J., et al. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI.

- Zadrazil, J., et al. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. kanto.co.jp [kanto.co.jp]

- 4. tcichemicals.com [tcichemicals.com]

- 5. onyxipca.com [onyxipca.com]

- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 9. jk-sci.com [jk-sci.com]

- 10. This compound [myskinrecipes.com]

- 11. (S)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1332832-14-0 [sigmaaldrich.com]

(S)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Comprehensive Technical Guide for the Advanced Researcher

Introduction: The Strategic Importance of a Fluorinated Chiral Amine

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine and the precise control of stereochemistry are paramount for optimizing pharmacological activity, metabolic stability, and overall drug-like properties.[1][2][3] (S)-1-(3-Fluorophenyl)ethylamine hydrochloride has emerged as a pivotal chiral building block, valued for its unique combination of a stereogenic center and a strategically placed fluorine atom on the phenyl ring.[1] This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility as a chiral intermediate is well-established in the synthesis of complex molecular targets, particularly those with neurological activity.[4][5]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of (S)-1-(3-Fluorophenyl)ethylamine and its hydrochloride salt is essential for its effective use in synthesis and for ensuring safe handling. The hydrochloride salt is often preferred for its crystalline nature, stability, and ease of handling compared to the freebase, which is a liquid at room temperature.[4][6][7]

Table 1: Physicochemical Properties of (S)-1-(3-Fluorophenyl)ethylamine and its Hydrochloride Salt

| Property | (S)-1-(3-Fluorophenyl)ethylamine (Free Base) | (S)-1-(3-Fluorophenyl)ethylamine HCl (Salt) | Source(s) |

| CAS Number | 444643-09-8 | 321429-48-5 | [4][8] |

| Molecular Formula | C₈H₁₀FN | C₈H₁₀FN·HCl | [4][] |

| Molecular Weight | 139.17 g/mol | 175.63 g/mol | [4][][10] |

| Appearance | Liquid | Solid | [4] |

| Boiling Point | 182.6 ± 15.0 °C (Predicted) | Not Applicable | [6] |

| Density | 1.063 ± 0.06 g/cm³ (Predicted) | Not Determined | [4] |

| Solubility | Soluble in organic solvents (e.g., alcohol, ether, benzene) | Soluble in water | [6][11] |

| InChI Key | ASNVMKIDRJZXQZ-LURJTMIESA-N | RKALWMOKWLLQMU-RGMNGODLSA-N | [4][] |

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[10] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory.[13][14] All manipulations should be performed in a well-ventilated fume hood.[15] In case of contact with eyes, rinse cautiously with water for several minutes.[13]

Synthesis of Enantiomerically Pure (S)-1-(3-Fluorophenyl)ethylamine

The generation of enantiomerically pure (S)-1-(3-Fluorophenyl)ethylamine is a critical first step for its use as a chiral building block. Two predominant strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis: A Direct Enantioselective Approach

Asymmetric synthesis offers an elegant and efficient route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions.[16] Asymmetric reductive amination of the prochiral ketone, 3-fluoroacetophenone, is a particularly effective method.[1]

Workflow for Asymmetric Reductive Amination:

Caption: Workflow for Asymmetric Synthesis.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from established methodologies for the synthesis of chiral amines and represents a robust approach.[4]

-

Catalyst Preparation: In an inert atmosphere glovebox, a suitable chiral catalyst is prepared. A common choice involves a ruthenium-based catalyst with a chiral diphosphine ligand, such as (R,R)-TsDPEN, complexed with a metal precursor like [RuCl₂(p-cymene)]₂.

-

Reaction Setup: A reaction vessel is charged with 3-fluoroacetophenone (1.0 eq), the chiral catalyst (e.g., 0.5 mol%), and a suitable solvent such as isopropanol.

-

Hydrogen Source: An excess of an ammonia source, which also acts as the hydrogen donor, such as ammonium formate (e.g., 5.0 eq), is added.[13]

-

Reaction Execution: The mixture is heated to a controlled temperature (e.g., 60-80°C) and stirred until the reaction is complete, as monitored by an appropriate technique like HPLC or GC.[13]

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[4] The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[4] The crude product is then purified by column chromatography on silica gel to yield the pure (S)-1-(3-fluorophenyl)ethylamine.[4]

Causality Behind Experimental Choices:

-

Chiral Catalyst: The choice of a chiral ligand (e.g., Tol-BINAP or a chiral diamine) is critical as it creates a chiral environment around the metal center, dictating the facial selectivity of hydride delivery to the imine intermediate, thus ensuring high enantiomeric excess.[13]

-

Ammonia/Hydrogen Source: Ammonium formate serves a dual role as both the nitrogen source for imine formation and the hydrogen donor in the transfer hydrogenation process, simplifying the reaction setup.[13]

-

Solvent: A protic solvent like methanol or isopropanol is often used as it can participate in the catalytic cycle and help solubilize the reagents.[13]

Application as a Chiral Resolving Agent

(S)-1-(3-Fluorophenyl)ethylamine is an effective chiral resolving agent for racemic carboxylic acids.[16] This classical resolution technique relies on the formation of diastereomeric salts with different physicochemical properties, most notably solubility, allowing for their separation by fractional crystallization.[7]

Workflow for Chiral Resolution of a Racemic Acid:

Caption: Chiral Resolution Workflow.

Detailed Experimental Protocol: Resolution of a Racemic Carboxylic Acid

-

Liberation of the Free Amine: If starting with the hydrochloride salt, the free (S)-1-(3-fluorophenyl)ethylamine must first be liberated. This is achieved by dissolving the salt in water, adding a base (e.g., NaOH) to raise the pH, and extracting the free amine into an organic solvent like dichloromethane.[7] The organic layer is then dried and the solvent removed.

-

Salt Formation: The racemic carboxylic acid (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate), heating if necessary. The liberated (S)-1-(3-fluorophenyl)ethylamine (0.5 to 1.0 equivalent) is then added to the solution.[7]